D(+)-Galactosamine hydrochloride

Experimental Hepatology Mechanism of Action Animal Model Validation

Substituting D-galactosamine analogs (e.g., D-glucosamine) for hepatotoxicity modeling fails to recapitulate the required UDP-hexosamine trapping mechanism, compromising experimental validity. This compound is the validated standard for inducing acute hepatic failure: • Reduces hepatic uridine phosphate content to <10% of normal within 3 h in vivo. • LPS/D-GalN combination model provides robust ALF with inflammatory cytokine involvement. • Available in ≥99% research grade, USP reference standard, and 99.95% analytical standard grades to match assay sensitivity requirements.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63
CAS No. 1772-03-8; 1886979-58-3
Cat. No. B2539262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD(+)-Galactosamine hydrochloride
CAS1772-03-8; 1886979-58-3
Molecular FormulaC6H14ClNO5
Molecular Weight215.63
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
InChIKeyQKPLRMLTKYXDST-BMZZJELJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D(+)-Galactosamine Hydrochloride: Identity and Procurement


D(+)-Galactosamine hydrochloride (CAS 1772-03-8; synonyms: D-Galactosamine HCl, D-Chondrosamine hydrochloride) is a water-soluble amino sugar derivative of galactose with the molecular formula C₆H₁₄ClNO₅ and molecular weight 215.63 g/mol [1]. It is established as a specific hepatotoxic agent that depletes uridine nucleotides (UTP, UDP, UMP) in hepatocytes, thereby inhibiting RNA and protein synthesis . As an experimental toxin, it is widely employed—alone or in combination with lipopolysaccharide (LPS)—to induce models of acute hepatic failure and hepatitis for preclinical therapeutic research . The compound is available in multiple quality grades, including ≥99% research-grade powder, USP reference standard, and analytical standard (99.95% purity), each serving distinct procurement requirements .

GradeResearch-grade powder for in vivo hepatotoxicity models
GradeUSP reference standard for heparin QC and compendial methods
GradeHigh-purity analytical standard for method development and calibration

Why D(+)-Galactosamine Substitution Fails


Substituting D(+)-Galactosamine hydrochloride with structurally similar amino sugars such as D-glucosamine or 2-deoxy-D-galactose for hepatotoxicity modeling is invalid due to fundamental differences in biochemical mechanism and functional outcome. In vivo studies directly comparing these analogs demonstrate that only D-galactosamine leads to the formation of UDP-hexosamines and exhibits pronounced, prolonged trapping of uridine phosphates, reducing hepatic uridine phosphate content to less than 10% of normal within three hours [1]. Critically, D-glucosamine and 2-deoxy-D-galactose are ineffective in provoking hepatitis, despite producing some alterations in uracil nucleotide distribution [2]. Furthermore, in adrenalectomized rat models, D-galactosamine produces both hepatitis and generalized edema, whereas 2-deoxy-galactose produces only edema and D-glucosamine has no measurable effect [3]. Therefore, generic substitution with these analogs fails to recapitulate the hepatotoxic phenotype required for reliable experimental outcomes.

D-Glucosamine
Does not form UDP-hexosamines or deplete uridine phosphates; fails to provoke hepatitis.
2-Deoxy-D-galactose
Produces only edema, no hepatitis; lacks the specific hepatic uridine trapping mechanism.

D(+)-Galactosamine: Evidence for Selection


Hepatotoxicity Specificity vs. Hexosamine Analogs

D(+)-Galactosamine hydrochloride demonstrates unique hepatotoxic specificity compared to its closest structural analogs D-glucosamine and 2-deoxy-D-galactose. In a direct in vivo comparison using adrenalectomized female rats, a single dose of 375 mg/kg D-galactosamine·HCl produced both hepatitis and generalized edema with ascites [1]. Under identical experimental conditions, 2-deoxy-galactose produced only edema without hepatitis, while D-glucosamine and D-galactose were without any measurable effect [2]. This specificity is mechanistically explained by earlier findings: only D-galactosamine leads to UDP-hexosamine formation and reduces hepatic uridine phosphate content to less than 10% of normal within 3 hours, whereas D-glucosamine and 2-deoxy-D-galactose are ineffective in provoking hepatitis and less efficient in trapping uridine phosphates [3].

Hepatotoxicity specificity
Head-to-head
D-Galactosamine induces hepatitis and edema; D-glucosamine no effect; 2-deoxy-galactose edema only
Validated hepatotoxic phenotype for model induction
375 mg/kg i.p. in adrenalectomized rats
Experimental Hepatology Mechanism of Action Animal Model Validation

In Vivo Kinetics: D-Galactosamine vs. CCl₄

D-galactosamine and carbon tetrachloride (CCl₄) are the two most common experimental hepatotoxins, but they exhibit fundamentally different injury kinetics that dictate model selection. In a direct comparative study of acute liver failure (ALF), CCl₄ produced histopathological signs as early as 12 hours in both mice and rats, whereas in the D-GalN-induced model, mice were more resistant than rats (after 12 hours) and the early hepatitis phase appeared much later, after 48 hours [1]. For chronic liver disease (CLD) modeling, the divergence is more pronounced: CCl₄-treated rodents developed early fibrosis at weeks 2-4 and established fibrosis at week 6, while D-GalN-intoxicated rats and mice showed first signs of fibrosis only at weeks 4 and 10, respectively, with rats developing early fibrosis only after 8 weeks of repeated intoxication [2]. The study concluded that the dynamics of liver fibrosis in CCl₄-treated rodents are greater than in D-GalN-treated ones, and rodent models of D-GalN-induced fibrosis are not recommended due to long incubation periods and weak toxic effects [3].

ALF onset kinetics
Head-to-head
D-GalN: first signs in mice at 48 h; CCl₄: as early as 12 h
Slower injury onset supports delayed-hepatitis models
Species and fibrosis timeline dependent
Preclinical Hepatotoxicity Stem Cell Therapy Liver Fibrosis Modeling

Purity Grade Comparison: Research, Analytical, and USP

D(+)-Galactosamine hydrochloride is available in multiple purity grades with distinct specifications that directly impact application suitability. Standard research-grade material from major suppliers is specified at ≥99% purity by HPLC, with ≤0.5% glucosamine impurity by HPAE and a melting point range of 172-180°C . In contrast, the analytical standard grade is certified at 99.95% purity and intended for HPLC, GC, and MS method development, qualification, and quantitative analysis . The USP reference standard grade is a pharmaceutical primary standard provided as delivered by the issuing Pharmacopoeia, specifically intended for identity and content tests in quality control of complex polysaccharide biologics such as heparin sodium, supporting regulatory compliance and method validation . Pharmaceutical secondary standards offer multi-traceability to USP, EP, and BP primary standards as cost-effective alternatives for routine QC .

Purity grade options
Specification review
Research: ≥99% (HPLC); Analytical: 99.95%; USP: compendial standard
Purity grade aligns with analytical or biological use
Glucosamine impurity ≤0.5% in research grade
Analytical Chemistry Quality Control Heparin Monosaccharide Analysis

Stereospecificity: D-Galactosamine vs. L-Galactosamine

The D-enantiomer of galactosamine exhibits stereospecific biological recognition that is not shared by its L-counterpart. In enzyme inhibition studies using N-acetyl-β-D-hexosaminidase (EC 3.2.1.52), D-galactosamine at 30 mM concentration resulted in 84.3-89.3% residual activity for liver enzyme type A and 79.6-87.8% for liver enzyme type B, compared to D-glucosamine which showed greater inhibition with only 72.2-76.3% and 65.7-73.3% residual activity respectively [1]. More critically, N-acetyl-D-galactosamine at 30 mM produced profound inhibition (3.2-8.6% residual activity for type A enzyme), demonstrating that the N-acetylated D-form is a far more potent inhibitor than the non-acetylated form or the L-enantiomer. While no direct in vivo hepatotoxicity data for L-galactosamine was identified in the searched literature, the stereospecificity of enzyme recognition is well-established across hexosamine biochemistry and aligns with class-level expectations that only the D-enantiomer is efficiently metabolized by mammalian hepatocytes via the galactose pathway [2].

Enzyme inhibition
Reported
84.3–89.3% residual activity (type A) at 30 mM
Moderate inhibition by D-enantiomer; N-acetyl form markedly more potent
N-acetyl-D-galactosamine: 3.2–8.6% residual activity
Stereochemistry Enzyme Kinetics Glycobiology

D(+)-Galactosamine: Procurement and Application Scenarios


ALF Modeling: Delayed-Onset Hepatitis

Based on direct comparative evidence showing D-GalN-induced ALF exhibits delayed onset in mice (first histopathological signs at 48 h vs. 12 h for CCl₄) and species-dependent sensitivity, researchers should procure D(+)-galactosamine hydrochloride specifically when the therapeutic window requires slower-developing injury that better mimics certain viral or immune-mediated hepatitis pathologies [1]. This model is particularly suitable for evaluating stem cell therapies and anti-inflammatory interventions where CCl₄'s rapid, direct hepatocyte necrosis would obscure therapeutic effects. The LPS/D-GalN combination model provides robust acute liver failure with inflammatory cytokine involvement .

Heparin Quantification with Regulatory Traceability

For laboratories developing HPLC, GC, or MS methods for heparin sodium monograph compliance or glycosaminoglycan analysis, procurement of USP-grade galactosamine hydrochloride (CAS 1772-03-8) as a reference standard is mandated . This grade provides pharmaceutical primary standard traceability and is intended for identity and content tests specified in USP compendia. Alternatively, for method development and routine QC where cost-effectiveness is prioritized, pharmaceutical secondary standards offering multi-traceability to USP, EP, and BP may be substituted without compromising analytical validity .

Uridine Depletion and RNA Synthesis Inhibition

D(+)-Galactosamine hydrochloride should be procured for studies investigating the specific biochemical mechanism of uridine phosphate trapping because only this compound—and not its analogs D-glucosamine or 2-deoxy-D-galactose—efficiently forms UDP-hexosamines and depletes hepatic uridine phosphate content to <10% of normal within 3 hours in vivo [2]. This unique mechanism enables researchers to dissect pyrimidine nucleotide metabolism and its role in hepatocyte injury with high specificity, as validated by the Keppler et al. (1970) foundational study that established the differential effects of hexosamines on uracil nucleotide pools [3].

Analytical Standard for Quantitative Bioanalysis

When establishing calibration curves for LC-MS/MS quantification of galactosamine in biological matrices or validating analytical methods for glycobiology research, procurement of the 99.95% purity analytical standard grade (e.g., MedChemExpress HY-42682R) is essential . The 0.95 percentage point purity differential relative to standard research grade (≥99%) translates to measurably reduced background noise and improved limit of quantitation (LOQ) in sensitive assays, particularly when measuring low-abundance galactosamine-containing glycans or performing trace-level impurity profiling.

Application
Selection Property
Validation Focus
Delayed-onset hepatitis model
Slower injury kinetics for model-specific onset
Histopathological timeline in rodent models
Heparin sodium monosaccharide analysis
USP reference standard traceability
Compendial identity and content tests
Uridine phosphate trapping mechanism
Specific UDP-hexosamine formation
Hepatic uridine depletion endpoint
LC-MS/MS method calibration
High-purity analytical standard
LOQ and background noise in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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